3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-15(13-7-10-3-1-2-4-12(10)21-13)18-6-5-11(9-18)20-14-8-16-22-17-14/h1-4,7-8,11H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFJUECLTMVRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a novel organic molecule that combines multiple heterocyclic structures, suggesting a rich potential for diverse biological activities. This article will explore its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features:
- Benzofuran moiety : Known for its diverse pharmacological properties.
- Pyrrolidine ring : Contributes to the compound's chemical reactivity and biological interactions.
- Thiadiazole ring : Often associated with anti-inflammatory and antimicrobial activities.
These structural components allow for various interactions with biological targets.
Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzofuran derivatives are known to possess antimicrobial and anticancer activities due to their ability to interact with cellular mechanisms involved in pathogen resistance and tumor growth .
Anticancer Properties
Research has shown that thiadiazole derivatives can inhibit cancer cell proliferation. The unique combination of benzofuran and thiadiazole in this compound may enhance its anticancer efficacy. For example, compounds with similar structures have demonstrated activity against various cancer cell lines, including TK-10 and HT-29 .
Inhibition Studies
In vitro studies have focused on the inhibition of specific enzymes relevant to disease pathways. For instance, the inhibition of α-glucosidase has been linked to potential antidiabetic effects . The molecular docking studies suggest that the compound can effectively bind to the active sites of these enzymes, indicating its potential as a therapeutic agent.
Case Study 1: Anticancer Activity
A study involving the synthesis of various thiadiazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications in the benzofuran and thiadiazole components could enhance anticancer activity .
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Benzofuran + Thiadiazole | Anticancer | High selectivity for cancer cells |
| Compound B | Pyrrolidine + Thiadiazole | Antimicrobial | Broad-spectrum activity |
Case Study 2: Enzyme Inhibition
Another investigation focused on enzyme inhibition highlighted the potential of this compound as an α-glucosidase inhibitor. The results indicated a dose-dependent inhibition pattern, with significant effects observed at lower concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole have been synthesized with variations in substituents and heterocyclic components. Below is a detailed comparison:
Structural Analogs and Their Properties
Functional Group Impact Analysis
- Benzofuran vs. In contrast, the dichlorobenzoyl (Cl₂) and trifluoromethylbenzenesulfonyl (CF₃-SO₂-) substituents in analogs introduce strong electron-withdrawing effects, which may enhance stability, acidity, or coordination with metal ions .
- Thiadiazole vs. Oxadiazole/Oxazole Systems :
The 1,2,5-thiadiazole core is inherently electron-deficient, whereas oxadiazole and oxazole rings (as in BK14304) exhibit varying electron affinities and geometries, influencing molecular packing and solubility .
Electronic and Physical Property Trends
- Molecular Weight and Polarity :
The trifluoromethylbenzenesulfonyl analog (379.4 g/mol) is heavier and more polar than the parent compound, likely affecting solubility in organic solvents . - Thermal Stability: Sulfonyl and chlorinated groups (in analogs from and ) are known to improve thermal stability compared to benzofuran derivatives, though specific data is unavailable .
Research Findings and Gaps
- Thiadiazole 1,1-Dioxide Comparison :
While 1,2,5-thiadiazole 1,1-dioxide derivatives exhibit superior electron-accepting and radical-stabilizing properties , the parent compound and its analogs lack this modification, limiting their utility in radical-based applications. - Synthetic Challenges : Substituents like trifluoromethylbenzenesulfonyl require specialized sulfonylation steps, increasing synthetic complexity compared to benzofuran coupling .
Q & A
Basic: What synthetic methodologies are reported for the preparation of 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole?
The synthesis of this compound involves multi-step heterocyclic coupling. A key step includes refluxing intermediates in ethanol or DMF-EtOH mixtures to promote cyclization or substitution reactions. For example, similar thiadiazole derivatives are synthesized via condensation of precursors under reflux, followed by recrystallization . Stille or Suzuki cross-coupling methodologies (as seen in related polymer syntheses) may also apply for introducing the benzofuran moiety .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange and gradient corrections are critical for modeling electronic structures. Becke’s work (1993) demonstrates that including exact-exchange terms improves accuracy for thermochemical properties, with deviations <2.4 kcal/mol in atomization energies . For this compound, geometry optimization at the B3LYP/6-311+G(d,p) level can predict HOMO-LUMO gaps, charge distribution, and dipole moments, guiding optoelectronic applications. Lee-Yang-Parr correlation functionals further refine electron density calculations .
Basic: What spectroscopic techniques confirm the structural features of this thiadiazole derivative?
- NMR/IR : ¹H/¹³C NMR identifies substituent environments (e.g., benzofuran carbonyl at ~165 ppm, thiadiazole ring protons at 7-8 ppm). IR confirms C=O (1700–1750 cm⁻¹) and S-N (650–750 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns, as demonstrated for analogous thiadiazoles .
Advanced: How can researchers resolve contradictions between experimental and computational reactivity data?
Discrepancies in reactivity (e.g., unexpected regioselectivity) require cross-validation:
- Computational : Compare transition-state energies (DFT) for competing pathways.
- Experimental : Use kinetic isotope effects or substituent-tuning (e.g., electron-donating groups on pyrrolidine) to probe mechanistic hypotheses. For example, steric shielding from alkoxy groups (as in ) alters reactivity .
Advanced: How does the benzofuran moiety influence electronic properties in optoelectronic applications?
Benzofuran’s electron-rich π-system enhances charge-transfer efficiency. In bulk-heterojunction solar cells, similar donor-acceptor systems achieve ultrafast charge separation (e.g., ~40 fs in polymer-fullerene blends) . For this compound, DFT-calculated HOMO levels (≈-5.2 eV) and LUMO alignment with acceptors (e.g., PCBM) could optimize open-circuit voltage (Voc) .
Basic: What are key challenges in regioselective functionalization during synthesis?
Regioselectivity issues arise in:
- Thiadiazole ring substitution : 1,2,5-thiadiazole’s electronic asymmetry (vs. 1,3,4 isomers) complicates nucleophilic/electrophilic attack .
- Pyrrolidine coupling : Steric hindrance at the 3-position requires optimized catalysts (e.g., Pd-mediated cross-coupling) .
Basic: What purification techniques are optimal for isolating this compound?
- Recrystallization : Use DMF-EtOH (1:1) for high-purity crystals .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves polar byproducts.
Advanced: How can substituent effects on the pyrrolidin-3-yloxy group modulate target binding?
Systematic studies involve:
- Analog synthesis : Replace benzofuran with electron-deficient aryl groups (e.g., nitro or trifluoromethyl) .
- Computational docking : MD simulations assess steric/electronic complementarity to receptors (e.g., kinase active sites) .
Basic: What stability profiles are known for 1,2,5-thiadiazole derivatives?
- Thermal stability : Decomposes above 200°C; avoid prolonged heating.
- Light sensitivity : Store in amber vials to prevent photodegradation.
- Hydrolysis : Susceptible to acidic/basic conditions due to S-N bond lability .
Advanced: What in silico methods predict pharmacokinetic properties in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
